

Spectroscopic Profile of Diphenyl(methyl)sulfonium Tetrafluoroborate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Diphenyl(methyl)sulfonium
Tetrafluoroborate*

Cat. No.: B084959

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Diphenyl(methyl)sulfonium Tetrafluoroborate** ($C_{13}H_{13}BF_4S$). The information presented herein is essential for the characterization and analysis of this compound in research and development settings. While experimentally obtained spectra are not publicly available, this document compiles predicted data based on the analysis of analogous compounds and general spectroscopic principles.

Chemical Structure and Properties

- Chemical Name: **Diphenyl(methyl)sulfonium tetrafluoroborate**
- CAS Number: 10504-60-6[1]
- Molecular Formula: $C_{13}H_{13}BF_4S$ [1][2]
- Molecular Weight: 288.11 g/mol
- Appearance: White to light yellow powder or crystals.[2]
- Melting Point: 66-70 °C[1]

Spectroscopic Data (Predicted)

The following tables summarize the predicted spectroscopic data for **Diphenyl(methyl)sulfonium Tetrafluoroborate**. These predictions are derived from the analysis of similar sulfonium salts and aromatic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~3.3 - 3.5	Singlet	3H	S-CH_3
~7.6 - 7.9	Multiplet	10H	Aromatic Protons (C_6H_5)

Table 2: Predicted ^{13}C NMR Data

Chemical Shift (δ) ppm	Assignment
~25 - 30	S-CH_3
~125 - 135	Aromatic Carbons (C_6H_5)

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm^{-1})	Intensity	Assignment
~3100 - 3000	Medium	Aromatic C-H Stretch
~1600 - 1450	Medium to Strong	Aromatic C=C Bending
~1100 - 1000	Strong, Broad	B-F Stretch (from BF_4^-)
~750 - 700	Strong	Aromatic C-H Out-of-Plane Bending

Mass Spectrometry (MS)

The mass spectrum would primarily show the fragmentation of the Diphenyl(methyl)sulfonium cation.

Table 4: Predicted Mass Spectrum Data (for the Cation $[C_{13}H_{13}S]^+$)

m/z	Predicted Fragment
201	$[M]^+$ (Diphenyl(methyl)sulfonium cation)
186	$[M - CH_3]^+$ (Diphenylsulfide radical cation)
109	$[C_6H_5S]^+$ (Thiophenolate cation)
77	$[C_6H_5]^+$ (Phenyl cation)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

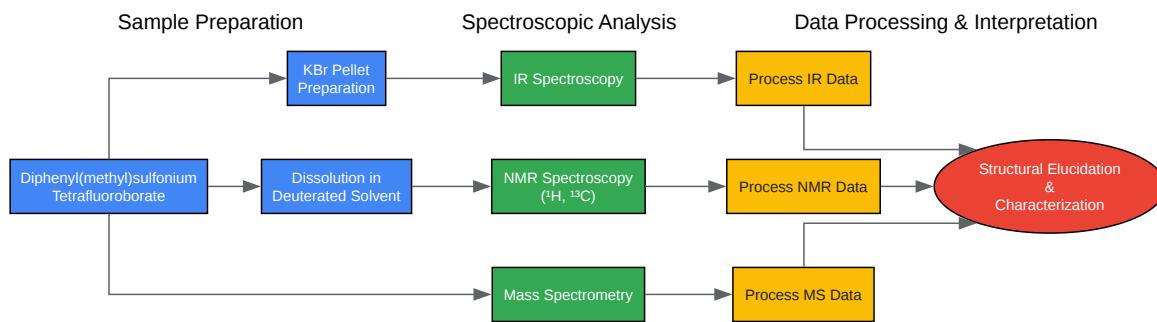
NMR Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of **Diphenyl(methyl)sulfonium Tetrafluoroborate** in a suitable deuterated solvent (e.g., $CDCl_3$, Acetone- d_6 , or $DMSO-d_6$) in an NMR tube.
- Data Acquisition: Acquire 1H and ^{13}C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for 1H).
- Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy

- Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide powder and pressing the mixture into a thin, transparent disk.

Alternatively, for Attenuated Total Reflectance (ATR) FTIR, place a small amount of the solid sample directly on the ATR crystal.


- Data Acquisition: Record the IR spectrum over the standard mid-IR range (typically 4000-400 cm^{-1}).
- Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry

- Sample Introduction: Introduce the sample into the mass spectrometer, typically using a direct insertion probe for solids or after dissolving in a suitable solvent for techniques like electrospray ionization (ESI).
- Ionization: Ionize the sample using an appropriate method (e.g., Electron Impact (EI) or ESI).
- Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).
- Detection and Spectrum Generation: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z .

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. DIPHENYL(METHYL)SULFONIUM TETRAFLUOROBORATE | 10504-60-6 [chemicalbook.com]
- 2. bocsci.com [bocsci.com]
- To cite this document: BenchChem. [Spectroscopic Profile of Diphenyl(methyl)sulfonium Tetrafluoroborate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b084959#spectroscopic-data-of-diphenyl-methyl-sulfonium-tetrafluoroborate-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com